molecular formula C18H18N2 B12474389 4,6-dimethyl-N-(4-methylphenyl)quinolin-2-amine

4,6-dimethyl-N-(4-methylphenyl)quinolin-2-amine

Cat. No.: B12474389
M. Wt: 262.3 g/mol
InChI Key: QHCRCLVJDSLVDF-UHFFFAOYSA-N
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Description

4,6-Dimethyl-N-(4-methylphenyl)quinolin-2-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, antibacterial, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N-(4-methylphenyl)quinolin-2-amine typically involves the reaction of 4-methylphenylamine with 4,6-dimethylquinoline-2-carbaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) or a Lewis acid like aluminum chloride (AlCl3). The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-N-(4-methylphenyl)quinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dimethyl-N-(4-methylphenyl)quinolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-(4-methylphenyl)quinolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cancer cell proliferation. Additionally, the compound can interact with bacterial cell membranes, leading to increased permeability and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-N-(4-methylphenyl)quinolin-2-amine is unique due to its specific substitution pattern, which enhances its biological activity and stability. The presence of both methyl and phenyl groups provides a balance between hydrophobic and hydrophilic properties, making it more effective in interacting with biological targets .

Properties

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

4,6-dimethyl-N-(4-methylphenyl)quinolin-2-amine

InChI

InChI=1S/C18H18N2/c1-12-4-7-15(8-5-12)19-18-11-14(3)16-10-13(2)6-9-17(16)20-18/h4-11H,1-3H3,(H,19,20)

InChI Key

QHCRCLVJDSLVDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)C)C(=C2)C

Origin of Product

United States

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